molecular formula C8H17NO2 B15299879 (S)-4-Morpholinobutan-2-ol

(S)-4-Morpholinobutan-2-ol

Cat. No.: B15299879
M. Wt: 159.23 g/mol
InChI Key: RHBZAIRQNOBTNS-QMMMGPOBSA-N
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Description

(S)-4-Morpholinobutan-2-ol is a chiral compound with a morpholine ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Morpholinobutan-2-ol typically involves the reaction of morpholine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with (S)-2-chlorobutan-1-ol under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Morpholinobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products:

    Oxidation: Formation of 4-morpholinobutan-2-one.

    Reduction: Formation of various butanol derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(S)-4-Morpholinobutan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceutical agents due to its chiral nature.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-Morpholinobutan-2-ol involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s chiral center allows it to interact selectively with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    ®-4-Morpholinobutan-2-ol: The enantiomer of (S)-4-Morpholinobutan-2-ol with similar chemical properties but different biological activity.

    4-Morpholinobutan-1-ol: A structural isomer with the hydroxyl group at a different position.

    4-Morpholinobutan-2-one: An oxidized derivative with a ketone group.

Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-4-morpholin-4-ylbutan-2-ol

InChI

InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

RHBZAIRQNOBTNS-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCN1CCOCC1)O

Canonical SMILES

CC(CCN1CCOCC1)O

Origin of Product

United States

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